disodium;3-[(2,4-dinitrophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate
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Overview
Description
Disodium;3-[(2,4-dinitrophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate, also known as Nitrazine Yellow, is a pH-sensitive azo dye. It is widely used in various scientific and industrial applications due to its unique chemical properties. The compound is characterized by its ability to change color in response to pH variations, making it a valuable indicator in different fields.
Preparation Methods
The synthesis of disodium;3-[(2,4-dinitrophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate involves the diazotization of 2,4-dinitroaniline followed by coupling with 4-hydroxy-2,7-naphthalenedisulfonic acid. The reaction conditions typically include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction . Industrial production methods often involve large-scale batch processes with stringent quality control measures to maintain the purity and consistency of the final product .
Chemical Reactions Analysis
Disodium;3-[(2,4-dinitrophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common reagents used in these reactions include reducing agents like sodium dithionite and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
Disodium;3-[(2,4-dinitrophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate has a wide range of scientific research applications:
Chemistry: Used as a pH indicator in various chemical analyses and experiments.
Biology: Employed in microscopy for staining and visualizing biological samples.
Medicine: Utilized in diagnostic tests, such as determining vaginal pH during pregnancy to detect amniotic fluid leakage.
Mechanism of Action
The mechanism of action of disodium;3-[(2,4-dinitrophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate is primarily based on its ability to change color in response to pH variations. The compound’s molecular structure allows it to undergo reversible protonation and deprotonation, leading to distinct color changes. This property is exploited in various applications where pH monitoring is crucial .
Comparison with Similar Compounds
Disodium;3-[(2,4-dinitrophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate is unique due to its specific pH sensitivity range and color transition properties. Similar compounds include:
Phenaphthazine: Another azo dye with different pH sensitivity and color transition properties.
Nitrazole: A compound with similar applications but varying chemical properties and stability.
These compounds are used in similar applications but may differ in their specific pH ranges, stability, and color transition characteristics, making this compound a preferred choice in certain scenarios.
Properties
Molecular Formula |
C16H8N4Na2O11S2 |
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Molecular Weight |
542.4 g/mol |
IUPAC Name |
disodium;3-[(2,4-dinitrophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C16H10N4O11S2.2Na/c21-16-11-3-2-10(32(26,27)28)5-8(11)6-14(33(29,30)31)15(16)18-17-12-4-1-9(19(22)23)7-13(12)20(24)25;;/h1-7,21H,(H,26,27,28)(H,29,30,31);;/q;2*+1/p-2 |
InChI Key |
XBLIFEQTVVSTIM-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=NC2=C(C=C3C=C(C=CC3=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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